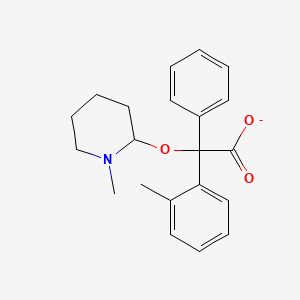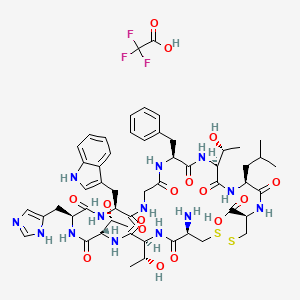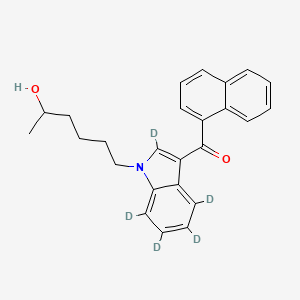
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and an ethyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride typically involves the reaction of 4-ethylbenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-1-phenylpropan-1-onehydrochloride
- 2-(Dimethylamino)-1-(4-methylphenyl)propan-1-onehydrochloride
- 2-(Dimethylamino)-1-(4-chlorophenyl)propan-1-onehydrochloride
Uniqueness
2-(Dimethylamino)-1-(4-ethylphenyl)propan-1-onehydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
Numéro CAS |
2702382-98-5 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-11-6-8-12(9-7-11)13(15)10(2)14(3)4;/h6-10H,5H2,1-4H3;1H |
Clé InChI |
XPMFCKHKLXXVQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


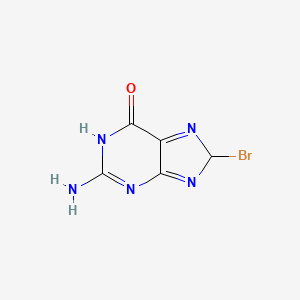


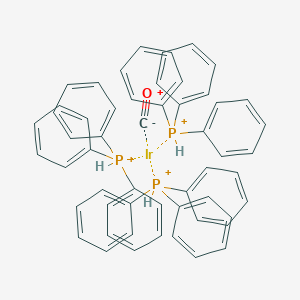

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
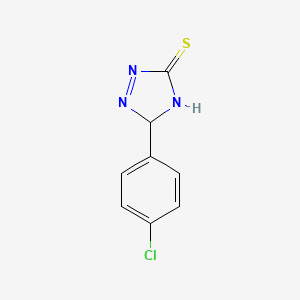
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

